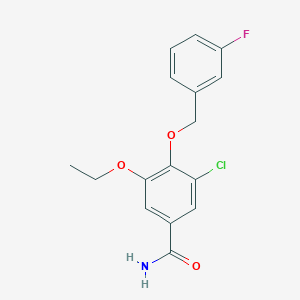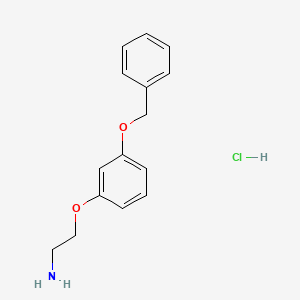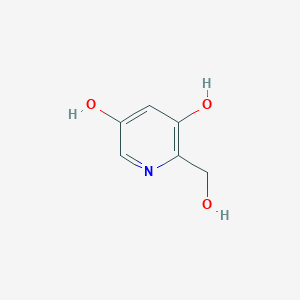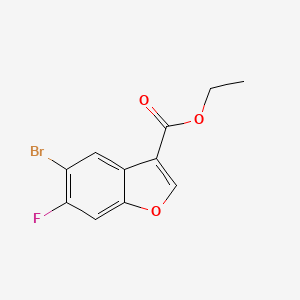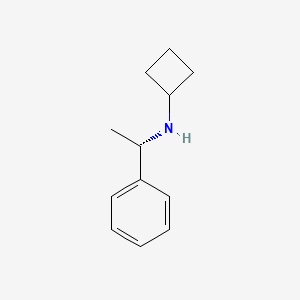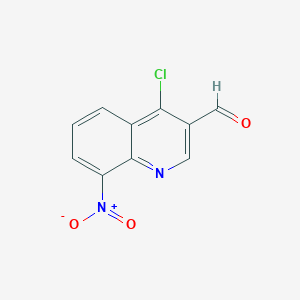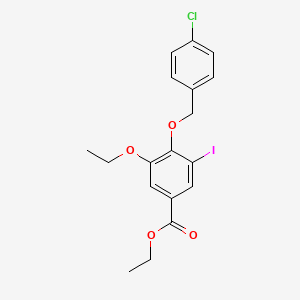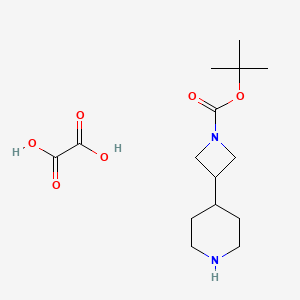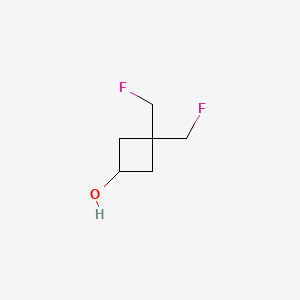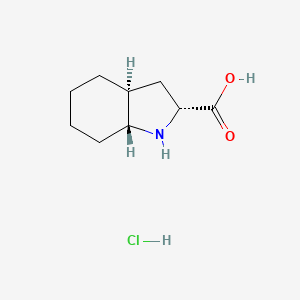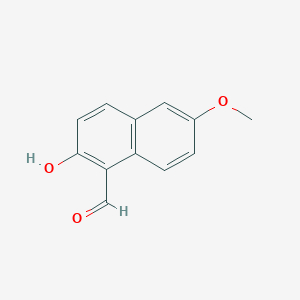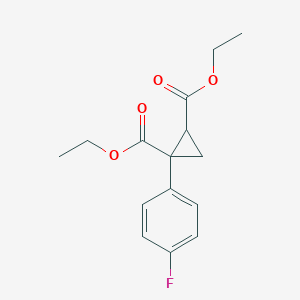
Diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylate is an organic compound with the molecular formula C15H17FO4. It contains a cyclopropane ring substituted with a 4-fluorophenyl group and two ester groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of diethyl malonate with 4-fluorobenzyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of a carbanion intermediate, which then undergoes cyclization to form the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification methods such as distillation and recrystallization are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylic acid.
Reduction: Diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarbinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes .
Wirkmechanismus
The mechanism of action of diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylate involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The cyclopropane ring and the ester groups play a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 1,1-cyclopropanedicarboxylate: Lacks the 4-fluorophenyl group, making it less specific in certain applications.
Diethyl 1,2-dicyano-3-alkyl/arylcyclopropane-1,2-dicarboxylate: Contains cyano groups instead of ester groups, leading to different reactivity and applications .
Uniqueness
Diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylate is unique due to the presence of the 4-fluorophenyl group, which imparts specific electronic and steric properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C15H17FO4 |
|---|---|
Molekulargewicht |
280.29 g/mol |
IUPAC-Name |
diethyl 1-(4-fluorophenyl)cyclopropane-1,2-dicarboxylate |
InChI |
InChI=1S/C15H17FO4/c1-3-19-13(17)12-9-15(12,14(18)20-4-2)10-5-7-11(16)8-6-10/h5-8,12H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
PKWPDPGSZJEEBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC1(C2=CC=C(C=C2)F)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


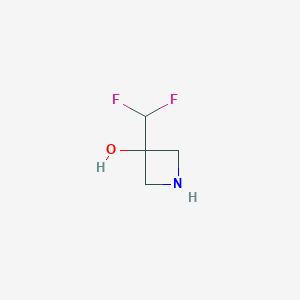
![3-(6-Methyl-3-oxo-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-2(3H)-yl)propanoic acid](/img/structure/B13025781.png)
